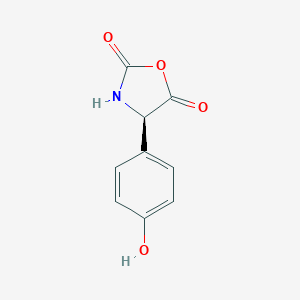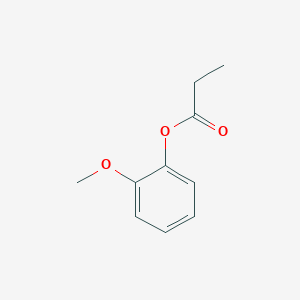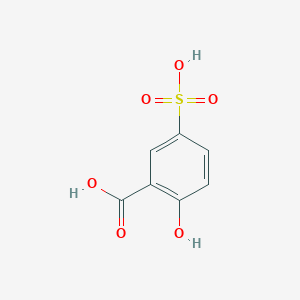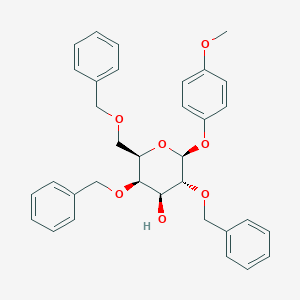
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione, also known as (R)-HPX or (R)-Carbocyclic Serine, is a chiral cyclic amino acid derivative. It has gained significant attention in the scientific community due to its unique chemical structure and potential applications in drug development. In
Wissenschaftliche Forschungsanwendungen
(R)-HPX has been studied extensively for its potential therapeutic applications. It has been shown to have anticonvulsant, neuroprotective, and anti-inflammatory properties. Additionally, (R)-HPX has shown promise in the treatment of various diseases such as Alzheimer's, Parkinson's, and epilepsy. Its unique chemical structure allows for the modulation of neurotransmitter activity, making it a potential candidate for the development of new drugs.
Wirkmechanismus
(R)-HPX acts as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. By binding to the glycine site, (R)-HPX enhances the activity of the receptor, leading to increased neurotransmitter release and improved neuronal function.
Biochemical and Physiological Effects:
(R)-HPX has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitters glutamate and GABA, which play a crucial role in synaptic transmission and plasticity. Additionally, (R)-HPX has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (R)-HPX is its unique chemical structure, which allows for the modulation of neurotransmitter activity. Additionally, (R)-HPX is relatively easy to synthesize and can be obtained in high purity. However, one limitation of (R)-HPX is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving (R)-HPX. One area of interest is the development of new drugs based on its chemical structure. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective and anti-inflammatory effects. Finally, (R)-HPX may have potential applications in the treatment of other diseases such as depression and anxiety, which warrant further investigation.
Synthesemethoden
(R)-HPX can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with glycine, followed by cyclization and resolution of the resulting racemic mixture. The resolution process involves the use of chiral acids such as tartaric acid, which selectively binds to one enantiomer, allowing for the separation of (R)-HPX.
Eigenschaften
IUPAC Name |
(4R)-4-(4-hydroxyphenyl)-1,3-oxazolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-6-3-1-5(2-4-6)7-8(12)14-9(13)10-7/h1-4,7,11H,(H,10,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVYRRXBGXLNRT-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)OC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C(=O)OC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)
